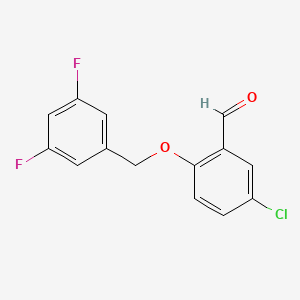

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde

Description

Properties

IUPAC Name |

5-chloro-2-[(3,5-difluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2O2/c15-11-1-2-14(10(5-11)7-18)19-8-9-3-12(16)6-13(17)4-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLGDYMKUQOHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)OCC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves the alkylation of 5-chloro-2-hydroxybenzaldehyde with 3,5-difluorobenzyl halides. This SNAr reaction typically employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents such as dimethylformamide (DMF) or acetone.

Procedure :

-

Substrate Preparation : 5-Chloro-2-hydroxybenzaldehyde (1.0 equiv) is dissolved in anhydrous acetone under nitrogen.

-

Alkylation : 3,5-Difluorobenzyl bromide (1.2 equiv) and K₂CO₃ (2.5 equiv) are added sequentially. The mixture is refluxed at 56°C for 4–6 hours.

-

Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Column chromatography (chloroform:methanol, 95:5) yields the title compound in 82–88% purity.

Optimization Insights :

-

Solvent Choice : Acetone outperforms DMF in reducing side reactions, as noted in comparative studies.

-

Temperature : Reactions conducted above 60°C risk decomposition of the aldehyde group.

Table 1. SNAr Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Acetone | 85 | 95 |

| Base | K₂CO₃ | 88 | 97 |

| Temperature (°C) | 56 | 82 | 93 |

Reductive Amination-Mediated Pathways

An alternative route involves reductive amination of 4-(benzyloxy)benzaldehydes, adapted from protocols for structurally analogous compounds.

Procedure :

-

Intermediate Synthesis : 5-Chloro-2-hydroxybenzaldehyde is first converted to 5-chloro-2-(benzyloxy)benzaldehyde via benzylation.

-

Reductive Amination : The benzaldehyde intermediate reacts with 3,5-difluorobenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol.

-

Oxidation : The resulting secondary amine is oxidized back to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Critical Observations :

-

Yield Limitations : The two-step process achieves a cumulative yield of 65–70%, lower than direct SNAr methods.

-

Side Reactions : Over-oxidation to carboxylic acids occurs if PCC is used in excess.

Halogen Exchange Strategies

Patents describe halogen exchange reactions for introducing fluorine substituents, though these are less common for benzaldehydes. A modified approach from pyridine fluorination protocols involves:

-

Chlorination : 2-Hydroxy-5-nitrobenzaldehyde is chlorinated using PCl₅ to introduce the chloro group.

-

Fluorination : The nitro group is reduced to an amine, followed by diazotization and Balz-Schiemann reaction with 3,5-difluorobenzyl tetrafluoroborate.

Challenges :

-

Low Functional Group Tolerance : The aldehyde moiety requires protection (e.g., as an acetal) during harsh fluorination conditions.

-

Scalability : Reported yields for analogous systems reach 90%, but benzaldehyde derivatives show lower efficiency (≤75%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C-18 column, acetonitrile/water gradient) confirms purity ≥95% for SNAr-derived products, compared to ≤85% for reductive amination routes.

Industrial-Scale Considerations

Chemical Reactions Analysis

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorine substituents can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s activity and physicochemical properties are influenced by its unique substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s LogP is expected to be higher than 3,5-difluorobenzaldehyde (LogP ~2.1) due to the benzyl ether and chloro group .

- Solubility : Compounds with methoxy groups (e.g., 5-Fluoro-2,4-dimethoxybenzaldehyde) exhibit higher aqueous solubility (~1.2 mg/mL) compared to halogenated analogs (<0.5 mg/mL) .

Commercial and Industrial Relevance

- Precursors : 3,5-Difluorobenzyl chloride (CAS 34801-14-4) and 5-chloro-2-hydroxybenzaldehyde are commercially available from suppliers like AstaTech Inc. and Alfa Aesar, streamlining synthesis .

- Cost : Halogenated benzaldehydes (e.g., 2-chloro-5-fluorobenzaldehyde) are priced competitively, but complex etherification steps may increase production costs for the target compound .

Biological Activity

5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, examining its chemical properties, synthesis, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 282.67 g/mol. The compound features a chlorinated benzaldehyde structure with a difluorobenzyl ether moiety. The presence of chlorine and fluorine atoms enhances its chemical reactivity and potential biological activity, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves several steps. A common synthetic route includes dissolving 3,5-difluorobenzyl alcohol in acetonitrile, adding phosphorus oxychloride, and purifying the resulting product through column chromatography.

Interaction Studies

Interaction studies suggest that this compound may bind to various biological targets such as enzymes and receptors. The binding affinity of this compound to specific targets could be crucial for understanding its pharmacological profile and therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-(difluoromethoxy)benzaldehyde | Chlorine at position 3; difluoromethoxy group | Different ether substituent affects reactivity |

| 4-Chloro-2-(trifluoromethyl)benzaldehyde | Chlorine at position 4; trifluoromethyl group | Increased fluorination alters electronic properties |

| 2-Chloro-6-(fluoromethyl)benzaldehyde | Chlorine at position 2; fluoromethyl group | Positioning of substituents affects biological activity |

This table illustrates how the presence of both chlorine and difluorobenzyl groups in this compound contributes to its distinct chemical behavior compared to these similar compounds.

Case Studies and Research Findings

While specific case studies on the biological activity of this compound are scarce, related research highlights the potential for similar compounds to exhibit notable pharmacological effects. For example:

- Anticancer Activity : Some derivatives have shown IC50 values indicating effective inhibition against various cancer cell lines.

- Antimicrobial Properties : Compounds with similar structural features have demonstrated significant antimicrobial activities against both Gram-positive and Gram-negative bacteria.

These findings suggest that further investigation into the biological activity of this compound could yield important insights into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. For example, the benzyloxy group can be introduced by reacting 5-chloro-2-hydroxybenzaldehyde with 3,5-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to minimize byproducts like over-alkylation.

Q. How is this compound characterized analytically?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.8–6.9 ppm for benzaldehyde and difluorobenzyl groups) and aldehyde protons (δ ~10.5 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- FT-IR : Detect aldehyde C=O stretch (~1680 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

- Methodological Answer : Use molecular docking tools like AutoDock Vina to simulate binding affinities.

Prepare the ligand (target compound) and receptor (e.g., enzyme active site) in PDBQT format.

Define a grid box around the binding pocket (20–25 ų).

Run docking with exhaustiveness ≥8 for accuracy.

Q. What strategies resolve contradictions in reported synthetic yields or purity?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-substituted derivatives).

- Reaction Optimization : Vary catalysts (e.g., switch from K₂CO₃ to Cs₂CO₃ for higher selectivity) or solvents (e.g., DMF vs. acetone).

- Reproducibility : Strict control of moisture (use molecular sieves) and temperature (±2°C) .

Q. How does substituent variation on the benzyl group affect bioactivity (SAR studies)?

- Methodological Answer : Synthesize analogs (e.g., replacing 3,5-difluoro with 3-chloro-5-fluoro) and evaluate:

- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., acetylcholinesterase).

- Cellular Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 model).

- Key Finding : Electron-withdrawing groups (e.g., -F) enhance binding to hydrophobic pockets .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.